![molecular formula C19H21N5O B5670309 N,N,4-trimethyl-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-2-pyrimidinamine](/img/structure/B5670309.png)
N,N,4-trimethyl-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-2-pyrimidinamine
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to N,N,4-trimethyl-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-2-pyrimidinamine often involves complex reactions that may include the formation of pyrimidine rings, carboline structures, and specific functional groups. For instance, the addition of N-substituted barbituric and 2-thiobarbituric acids to 3,4-dihydro-β-carboline leads to compounds structurally related to annomontin group alkaloids, showcasing the intricate pathways involved in synthesizing such molecules (Krasnov et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized by the presence of a pyrimidine ring connected to a carboline structure, which is a fused ring system combining indole and pyridine rings. The structural elucidation of these compounds often involves advanced spectroscopic techniques, such as 1H NMR spectroscopy, to determine the connectivity of different atoms and functional groups within the molecule.
Chemical Reactions and Properties
Compounds similar to N,N,4-trimethyl-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-2-pyrimidinamine may participate in various chemical reactions, including acylation, which can lead to the opening of the tetrahydropyridine ring, as seen in some synthetic pathways. These reactions highlight the molecule's reactivity and the potential for chemical modifications that can alter its properties and applications (Krasnov et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. For instance, the recrystallization and X-ray determination of related compounds provide insights into their solid-state structures and intermolecular interactions, which are crucial for their stability and reactivity (Davis & Fettinger, 2018).
properties
IUPAC Name |
[2-(dimethylamino)-4-methylpyrimidin-5-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-15(10-20-19(21-12)23(2)3)18(25)24-9-8-14-13-6-4-5-7-16(13)22-17(14)11-24/h4-7,10,22H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYSAKCCRWXAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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